molecular formula C28H30N4O3 B1671465 GGTI-2147 CAS No. 191102-87-1

GGTI-2147

Cat. No.: B1671465
CAS No.: 191102-87-1
M. Wt: 470.6 g/mol
InChI Key: TUQRZGWNDBXSNP-SANMLTNESA-N
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Description

GGTI-2147 is a compound that inhibits the enzyme geranylgeranyl transferase type I. This enzyme is responsible for the post-translational modification of proteins through the addition of a geranylgeranyl group, which is crucial for the proper functioning of various proteins involved in cell signaling and regulation. Inhibiting this enzyme can disrupt these processes, making geranylgeranyl transferase inhibitor-2147 a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders .

Mechanism of Action

Mode of Action

GGTI-2147 inhibits the activity of GGTase I, thereby preventing the geranylgeranylation of proteins . This inhibition disrupts the normal function of these proteins, which often includes promoting tumorigenesis, metastasis, and invasion . By blocking this modification, this compound can impede the aberrant activation of Rho proteins, resulting in tumor growth inhibition and subsequent induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound has a short mean terminal half-life of 1.1 hours . It is rapidly eliminated from the body, suggesting that its bioavailability may be suboptimal . The highest concentrations of this compound were found in the liver, kidney, and lung, with the lowest concentrations in the brain and fat . Most of the administered dose is excreted in the feces .

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . This is achieved by blocking the geranylgeranylation of proteins, which disrupts their normal function and impedes the activation of Rho proteins . This can lead to a reduction in tumorigenesis, metastasis, and invasion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect the efficacy and stability of this compound . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

GGTI-2147 interacts with geranylgeranyl transferase, inhibiting its ability to add a geranylgeranyl group to proteins . This interaction disrupts the normal function of the enzyme, affecting the prenylation of proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease Rac1 activity and down-regulate p65 expression, which in turn ameliorates oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to geranylgeranyl transferase, inhibiting the enzyme’s activity . This prevents the enzyme from adding a geranylgeranyl group to proteins, disrupting their normal function . This can lead to changes in gene expression and potentially induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, continuous infusion of varying doses of GGTI in conjunction with a high, fixed dose of FTI causes a dose-dependent inhibition of Ki-Ras prenylation . A 72-hour infusion of a GGTI, at a dose sufficient to inhibit Ki-Ras prenylation in the presence of an FTI, causes death within 2 weeks of the infusion when administered either as monotherapy or in combination with an FTI .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving mice, it was found that a high dose of this compound was lethal after a 72-hour infusion at doses that inhibit Ki-Ras prenylation . A lower dose was tolerated and still resulted in the inhibition of Ki-Ras prenylation .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with geranylgeranyl transferase, an enzyme that plays a crucial role in the prenylation of proteins . This can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound preferentially distributes into well-perfused tissues and appears to undergo biliary excretion .

Subcellular Localization

The subcellular localization of this compound is not fully known. Given its role in inhibiting geranylgeranyl transferase, it is likely that it localizes to the same areas as this enzyme. Geranylgeranyl transferase is known to posttranslationally modify proteins, causing them to become membrane-associated due to the hydrophobic nature of the prenyl group . Therefore, this compound may also be found in these membrane-associated regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of geranylgeranyl transferase inhibitor-2147 involves multiple steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods: Industrial production of geranylgeranyl transferase inhibitor-2147 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: GGTI-2147 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving geranylgeranyl transferase inhibitor-2147 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically derivatives of geranylgeranyl transferase inhibitor-2147 with modified functional groups. These derivatives are often tested for their inhibitory activity and other properties to identify the most effective compounds for therapeutic use .

Scientific Research Applications

GGTI-2147 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, it helps in understanding the role of geranylgeranylation in cell signaling and regulation. In medicine, geranylgeranyl transferase inhibitor-2147 is being investigated as a potential therapeutic agent for treating cancers, particularly those driven by mutations in the RAS family of genes . Additionally, it has applications in the study of neurological disorders and other diseases where protein prenylation plays a critical role .

Properties

IUPAC Name

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRZGWNDBXSNP-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191102-87-1
Record name GGTI 2147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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